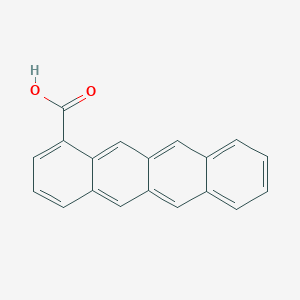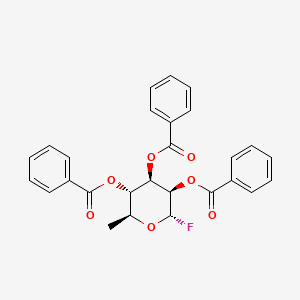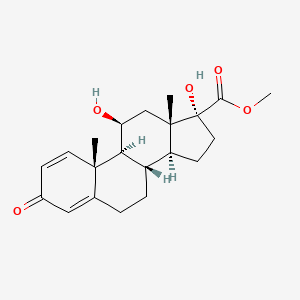![molecular formula C19H37IOSi B15295757 Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane is a complex organic compound with a unique structure that includes an iodopropyl group, a methyl group, and a dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the iodopropyl group: This can be achieved through the iodination of a suitable precursor, such as propanol, using iodine and a suitable oxidizing agent.
Introduction of the tert-butyl group: This step involves the reaction of the iodopropyl intermediate with tert-butyl chloride in the presence of a base, such as potassium carbonate.
Formation of the octahydroindenyl core: This step involves the cyclization of a suitable precursor, such as a diene, using a Lewis acid catalyst.
Attachment of the dimethylsilane group: This final step involves the reaction of the octahydroindenyl intermediate with dimethylchlorosilane in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
化学反応の分析
Types of Reactions
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride, to form corresponding alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents, such as acetone or dichloromethane, at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst. Reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: Formation of new carbon-nitrogen or carbon-sulfur bonds, resulting in the formation of amines or thiols.
Oxidation Reactions: Formation of corresponding alcohols or ketones.
Reduction Reactions: Formation of corresponding alkanes or alcohols.
科学的研究の応用
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and reactivity. It is studied for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Material Science: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of various biological processes, such as enzyme activity and protein-protein interactions.
作用機序
The mechanism of action of Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane can be compared with other similar compounds, such as:
Tert-butyl (1-iodopropan-2-yl)carbamate: This compound has a similar iodopropyl group but lacks the octahydroindenyl and dimethylsilane groups, making it less complex and potentially less versatile in its applications.
Tert-butyl (2-iodo-1-methylethyl)carbamate: This compound also has a similar iodopropyl group but differs in the positioning of the tert-butyl group, which can affect its reactivity and applications.
(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester: This compound has a similar iodopropyl group but lacks the octahydroindenyl and dimethylsilane groups, making it less complex and potentially less versatile in its applications.
The uniqueness of this compound lies in its complex structure, which provides a combination of reactivity and stability that is valuable in various scientific research applications.
特性
分子式 |
C19H37IOSi |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C19H37IOSi/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h14-17H,8-13H2,1-7H3 |
InChIキー |
WQBKETMIJCPEOJ-UHFFFAOYSA-N |
正規SMILES |
CC(CI)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
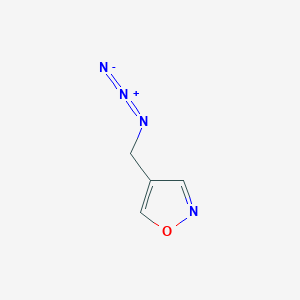
![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
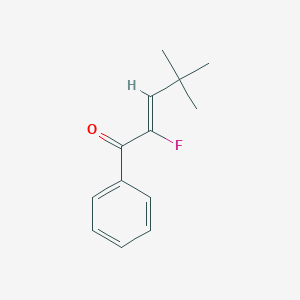
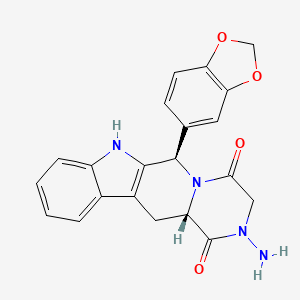
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)



![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
